3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing aromatic ring, and a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the benzothiophene intermediate with a suitable thiadiazole precursor, such as thiosemicarbazide, under acidic conditions.
Chlorination: The chlorination of the resulting intermediate can be achieved using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated intermediate with an amine, such as 4-methoxybenzylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE: This compound shares a similar structural motif with the presence of a methoxyphenyl group and a chlorine atom.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-butylthiophene and 2-octylthiophene, exhibit similar chemical properties and are used in various applications.
Uniqueness
The uniqueness of 3-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its combination of the benzothiophene and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H14ClN3O2S2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-25-12-8-6-11(7-9-12)10-15-22-23-19(27-15)21-18(24)17-16(20)13-4-2-3-5-14(13)26-17/h2-9H,10H2,1H3,(H,21,23,24) |
InChI Key |
JEGVAAPCZIENIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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